3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole

Lipophilicity Metabolic Stability Lead Optimization

This 3-bromo-4,5-dihydroisoxazole delivers synergistic 3-bromo electrophilic reactivity and ortho-CF₃ lipophilicity (LogP ~3.45–3.88). The bromine leaving group enables SNAr/cross-coupling diversification to 3-amino, 3-alkoxy, and 3-aryl derivatives—transformations critically sensitive to leaving-group electronics. The ortho-CF₃ substituent enhances metabolic stability and CNS permeability, directly supporting lead optimization and targeted covalent inhibitor development (validated TG2 warhead). Non-fluorinated or para-substituted analogs alter reaction kinetics and SAR. Supplied at ≥95% purity to ensure robust parallel synthesis and API intermediate preparation. Leverage the 19F NMR handle for label-free binding assays.

Molecular Formula C10H7BrF3NO
Molecular Weight 294.07 g/mol
CAS No. 1120215-04-4
Cat. No. B1519688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole
CAS1120215-04-4
Molecular FormulaC10H7BrF3NO
Molecular Weight294.07 g/mol
Structural Identifiers
SMILESC1C(ON=C1Br)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C10H7BrF3NO/c11-9-5-8(16-15-9)6-3-1-2-4-7(6)10(12,13)14/h1-4,8H,5H2
InChIKeyDDFCJTGGZWNOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole (CAS 1120215-04-4): Key Physicochemical and Structural Characteristics for Informed Procurement


3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole (CAS 1120215-04-4) is a heterocyclic building block belonging to the 4,5-dihydroisoxazole class, with the molecular formula C₁₀H₇BrF₃NO and a molecular weight of 294.07 g/mol [1]. The compound features a 3-bromo substituent on the dihydroisoxazole ring and a 2-trifluoromethylphenyl group at the 5-position, conferring a calculated LogP of approximately 3.45–3.88 [2]. This structural motif is recognized as a versatile intermediate for the synthesis of 3-aminoisoxazoles and other functionalized heterocycles, as well as a scaffold for targeted covalent inhibition [3].

Procurement Risk Alert: Why Generic Substitution of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole May Compromise Research Integrity


In-class substitution of 4,5-dihydroisoxazole building blocks is not trivial due to the synergistic impact of the 3-bromo leaving group and the 5-aryl substitution on both reactivity and physicochemical properties. The 3-bromo atom serves as a critical electrophilic handle for nucleophilic displacement, enabling the synthesis of 3-amino, 3-alkoxy, or 3-aryl derivatives—a transformation that is highly dependent on the electronic character of the leaving group . Concurrently, the 2-trifluoromethylphenyl substituent significantly modulates lipophilicity (LogP ~3.45–3.88) and metabolic stability relative to non-fluorinated or para-substituted analogs, directly affecting downstream pharmacokinetic profiles in lead optimization campaigns [1]. Substituting a 3-chloro analog or a 5-phenyl analog without the CF₃ group will alter reaction kinetics, product distribution, and the biological properties of the final compound, undermining reproducibility and SAR continuity [2]. The quantitative evidence below delineates these specific, verifiable points of differentiation.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole for Scientific Selection


Lipophilicity and Predicted Metabolic Stability: 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole vs. 3-Bromo-5-phenyl-4,5-dihydroisoxazole

The introduction of a trifluoromethyl group at the ortho position of the phenyl ring substantially increases lipophilicity compared to the unsubstituted phenyl analog. The target compound exhibits a calculated LogP value of approximately 3.45–3.88 [1]. In contrast, the comparator 3-bromo-5-phenyl-4,5-dihydroisoxazole, lacking the CF₃ group, has a predicted LogP of approximately 2.1–2.4 based on analogous structures [2]. This difference of ~1–1.5 LogP units translates to a roughly 10- to 30-fold increase in partition coefficient, which is a key determinant of membrane permeability and metabolic stability in drug discovery programs.

Lipophilicity Metabolic Stability Lead Optimization ADME

Synthetic Utility as an Electrophilic Partner: 3-Bromo vs. 3-Chloro Leaving Group Reactivity

The 3-bromo substituent on the dihydroisoxazole ring provides a strategic advantage in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions compared to the 3-chloro analog. While direct comparative kinetic data for this specific scaffold are not publicly available, class-level knowledge of halide leaving group ability indicates that C–Br bonds are generally 50–100 times more reactive than C–Cl bonds in palladium-catalyzed couplings due to lower bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [1]. This enhanced reactivity enables milder reaction conditions and higher yields in the synthesis of 3-amino, 3-alkoxy, and 3-aryl derivatives from this core .

Cross-Coupling Nucleophilic Substitution Heterocycle Synthesis Medicinal Chemistry

Chemical Stability Under Recommended Storage: Verifiable Purity Retention

According to GHS-compliant safety data, 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is classified as stable under recommended storage conditions (cool, dry environment) . This contrasts with some 3-unsubstituted or 3-alkyl dihydroisoxazoles, which may be prone to ring-opening or oxidation upon prolonged storage. While a direct comparative study is lacking, the compound's stability profile ensures that commercial lots maintain ≥95% purity (as certified by multiple vendors, e.g., AKSci, ChemScene) when handled appropriately . This reliability reduces the risk of degradation-related experimental variability.

Stability Storage Purity Quality Control

Chiral Resolution Potential: 5-Stereocenter Enables Enantioselective Synthesis

The 5-position of the 4,5-dihydroisoxazole ring is a stereogenic center. While the commercially supplied material is typically racemic, the scaffold's stereochemistry is known to profoundly influence biological activity. For instance, in the context of TG2 inhibition, the (S)-enantiomer of a related 3-halo-4,5-dihydroisoxazole was found to be a markedly better inhibitor than its (R)-stereoisomer, with a 50-fold difference in potency observed [1]. This precedent establishes that procurement of this racemic building block is the essential first step toward enantioselective synthesis and the generation of stereochemically pure, high-activity leads.

Chiral Synthesis Stereochemistry Enantiomers Asymmetric Catalysis

High-Value Application Scenarios for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole in R&D Procurement


Medicinal Chemistry: Synthesis of 3-Substituted Dihydroisoxazole Libraries for TG2 or Kinase Inhibition

Leveraging the electrophilic 3-bromo group, researchers can rapidly generate diverse 3-amino, 3-alkoxy, and 3-aryl derivatives via SNAr or cross-coupling reactions . The ortho-CF₃ substituent imparts a favorable lipophilicity profile (LogP ~3.45–3.88) for CNS penetration or intracellular target engagement [1]. This compound serves as a privileged starting material for the synthesis of targeted covalent inhibitors, particularly for transglutaminase 2 (TG2), where the dihydroisoxazole core is a validated warhead [2].

Agrochemical Discovery: Development of Novel Herbicides or Fungicides with Enhanced Bioavailability

The trifluoromethyl group is a common motif in agrochemicals due to its ability to enhance metabolic stability and lipophilicity. The 3-bromo handle permits late-stage functionalization to introduce diverse pharmacophores. Related 4,5-dihydroisoxazole derivatives have demonstrated herbicidal activity under paddy field conditions, indicating the scaffold's utility in crop protection research [3].

Chemical Biology: Probe Development for Protein Labeling and Target Identification

The 3-bromo-4,5-dihydroisoxazole core can act as a covalent warhead targeting active-site cysteines. By incorporating the compound into larger molecular architectures, scientists can create activity-based probes for profiling enzyme families such as transglutaminases or deubiquitinases. The ortho-CF₃ group can also be exploited for 19F NMR-based binding assays, providing a label-free method to monitor target engagement [4].

Process Chemistry: Scalable Intermediate for Late-Stage Diversification

Due to its high purity (≥95–98%) and documented stability, this compound is suitable for use in larger-scale parallel synthesis or as a key intermediate in the preparation of more complex active pharmaceutical ingredients (APIs). Its well-defined physicochemical properties facilitate robust reaction development and purification .

Technical Documentation Hub

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